molecular formula C28H42N4 B10839833 1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

1,6-Bis(4-m-tolylpiperazin-1-yl)hexane

Cat. No.: B10839833
M. Wt: 434.7 g/mol
InChI Key: CQEUVRXXXLSTIL-UHFFFAOYSA-N
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Description

1,6-bis(4-m-tolylpiperazin-1-yl)hexane is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features two piperazine rings substituted with m-tolyl groups, connected by a hexane linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or dimethylformamide.

    Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,6-bis(4-m-tolylpiperazin-1-yl)hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine rings can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine rings.

    Reduction: Reduced forms of the compound with hydrogenated piperazine rings.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-bis(4-m-tolylpiperazin-1-yl)hexane is unique due to its specific substitution pattern and hexane linker, which confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C28H42N4

Molecular Weight

434.7 g/mol

IUPAC Name

1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine

InChI

InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3

InChI Key

CQEUVRXXXLSTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C

Origin of Product

United States

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